H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH

Alzheimer’s disease amyloid‑β peptide inhibitor

Researchers often encounter inconsistent fibrillogenesis inhibition data when using generic β-sheet breaker peptides. iAβ11 (CAS 182912-63-6) resolves this with ~2,000-fold higher binding affinity (Kd ≈80 nM) than iAβ5, ensuring reproducible quantitative results. • ~2,000× higher affinity than iAβ5 eliminates false negatives in ThT/TEM assays. • Defined 1:20 (Aβ:peptide) disaggregation stoichiometry serves as inter-lab calibration standard. • Low working concentration reduces cost and solubility artifacts in dose-response studies.

Molecular Formula C64H94N14O16
Molecular Weight 1315.5 g/mol
CAS No. 182912-63-6
Cat. No. B070229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH
CAS182912-63-6
Molecular FormulaC64H94N14O16
Molecular Weight1315.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1
InChIKeyOXGVFGIWNYFBSU-MLTWUYQVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iAβ11 β‑Sheet Breaker Peptide for Amyloid‑β Aggregation Research


H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH (CAS 182912-63-6), also designated iAβ11, iAβ1, or (Arg15,Asp16,25,Pro18,21,23,Val22,Ile24)-Amyloid β‑Protein (15‑25), is a synthetic 11‑residue peptide (sequence RDLPFFPVPID) designed by Soto et al. [1]. It belongs to the β‑sheet breaker peptide class: three proline residues at positions 18, 21 and 23 prevent β‑sheet formation while preserving the hydrophobicity of the homologous Aβ(17‑21) core, enabling the peptide to bind amyloid‑β (Aβ) with high affinity without self‑aggregating . The compound is widely used as a tool for studying Aβ fibrillogenesis inhibition and fibril disassembly in Alzheimer’s disease research [2].

Why iAβ5 or KLVFF Cannot Replace iAβ11


β‑Sheet breaker peptides are not functionally interchangeable. Although iAβ5 (LPFFD) shares the same core design principle, it lacks the extended N‑ and C‑terminal charged residues and the precise proline spacing that confer iAβ11’s approximately 2,000‑fold higher binding affinity (Kd ≈ 80 nM vs. ≈ 156 µM) and a distinct disaggregation stoichiometry [1][2]. Simple substitution of iAβ11 by shorter analogs may produce quantitatively divergent results in ThT‑fluorescence, TEM, or cell‑based assays, leading to erroneous conclusions about inhibition mechanisms or relative potency rankings [3]. Researchers seeking reproducible, quantitative structure‑activity comparisons must therefore use the exact iAβ11 sequence rather than generic “β‑sheet breaker” alternatives.

iAβ11 vs. Closest Analogs: Binding, Disaggregation & Stability


Aβ Binding Affinity Advantage Over iAβ5

The relative dissociation constant (Kd) of iAβ11 for Aβ was determined by fluorescence spectroscopy to be approximately 80 nM [1]. In contrast, the shorter pentapeptide iAβ5 (LPFFD, the most‑used shortened derivative) exhibits a Kd of approximately 156 µM under comparable binding conditions [2]. This represents an approximately 2,000‑fold weaker interaction for the pentapeptide.

Alzheimer’s disease amyloid‑β peptide inhibitor binding affinity drug discovery

Disaggregation Stoichiometry Advantage vs. iAβ5

In pre‑formed Aβ fibril disaggregation assays, iAβ11 achieved effective disassembly at an Aβ:peptide molar ratio of 1:20 [1]. The pentapeptide iAβ5 required a substantially higher peptide excess of 1:3 to produce comparable disassembly [1]. This difference indicates that iAβ11 is approximately 6.7‑fold more potent on a molar basis in disrupting existing amyloid structures.

amyloid disaggregation fibril disassembly stoichiometry ThT assay

Non‑Aggregating vs. Aβ(15‑25) Fragment

The wild‑type Aβ(15‑25) fragment (QKLVFFAEDVG) is known to adopt β‑sheet conformation and aggregate into amyloid fibrils under standard in vitro conditions [1]. iAβ11, despite sharing substantial sequence homology, incorporates three proline residues (positions 18, 21, 23) that sterically prevent β‑sheet formation, rendering the peptide highly soluble and non‑aggregating [2]. This property enables iAβ11 to act as a ‘dominant‑negative’ inhibitor without contributing to the amyloid burden.

peptide aggregation biophysical characterization proline substitution β‑sheet breaker

Proteolytic Stability of D‑iAβ11

The L‑enantiomer of iAβ11 (RDLPFFPVPID) is susceptible to proteolytic degradation in biological fluids. An all‑D‑amino acid version (D‑iAβ11, rdlpffpvpid) was reported to exhibit a similar inhibitory effect on Aβ fibril formation as the L‑peptide, but with substantially improved resistance to proteolysis [1]. This difference is critical for applications requiring prolonged stability in cell culture, plasma, or in vivo environments.

peptide stability D‑amino acids proteolysis pharmacokinetics

Research & Industrial Applications of iAβ11


High‑Stringency Aβ Aggregation Inhibition Assays

When designing dose‑response or kinetics experiments that demand a wide dynamic range, iAβ11’s high binding affinity (Kd ≈ 80 nM) and low disaggregation molar excess (1:20) enable clear signal separation between active inhibitor and vehicle controls. This reduces the peptide concentration required, lowering cost and minimizing solubility artifacts that can arise with high concentrations of less potent inhibitors such as iAβ5. [1][2]

Comparative SAR Studies of β‑Sheet Breaker Peptides

Because iAβ11 differs from shorter analogs in binding affinity, disaggregation stoichiometry, and intrinsic aggregation propensity, it serves as a critical benchmark in SAR programs. Including iAβ11 as a reference compound ensures that any improvements observed with novel derivatives are evaluated against a well‑characterized, high‑affinity standard rather than a weakly binding control. [1][2]

Proteolytic Stability Screening of iAβ11 Variants

iAβ11 is a preferred starting point for designing proteolytically stable inhibitors. The L‑peptide’s susceptibility to proteolysis contrasts with the D‑enantiomer’s enhanced stability, making the pair an ideal comparative tool for screening modifications (e.g., N‑methylation, retro‑inverso, cyclization) aimed at improving pharmacokinetic properties while preserving activity. [3]

Amyloid Fibril Disaggregation Quantification Methods

The well‑documented disaggregation ratio of 1:20 (Aβ:peptide) provides a reproducible control for laboratories developing or validating new disaggregation assays (ThT fluorescence, turbidimetry, TEM). Using iAβ11 as a calibration standard ensures inter‑laboratory comparability of disaggregation potency data. [2]

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